![molecular formula C13H8ClN B14655752 9-Chlorobenzo[h]isoquinoline CAS No. 53271-32-2](/img/structure/B14655752.png)
9-Chlorobenzo[h]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chlorobenzo[h]isoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chlorobenzo[h]isoquinoline can be achieved through several methods. One common approach involves the reaction of arynes with substituted 1,2,4-triazines in anhydrous toluene at 140°C under an argon atmosphere. This method yields the target compound in high purity and good yield . Another method involves the Pomeranz-Fritsch synthesis, which starts with benzaldehyde and aminoacetaldehyde diethylacetal, followed by cyclization in a strong acid medium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 9-Chlorobenzo[h]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chlorine-substituted position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include various quinoline and isoquinoline derivatives, which have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
9-Chlorobenzo[h]isoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 9-Chlorobenzo[h]isoquinoline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Quinoline: Similar in structure but lacks the chlorine substitution.
Isoquinoline: The parent compound without the chlorine atom.
Benzo[h]quinoline: Another related compound with different substitution patterns.
Uniqueness: The presence of the chlorine atom at the 9th position in 9-Chlorobenzo[h]isoquinoline enhances its reactivity and potential for forming diverse derivatives. This unique feature makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
53271-32-2 |
|---|---|
Molecular Formula |
C13H8ClN |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
9-chlorobenzo[h]isoquinoline |
InChI |
InChI=1S/C13H8ClN/c14-11-4-3-9-1-2-10-5-6-15-8-13(10)12(9)7-11/h1-8H |
InChI Key |
UKNKWNFLYJPRRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C3=C1C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


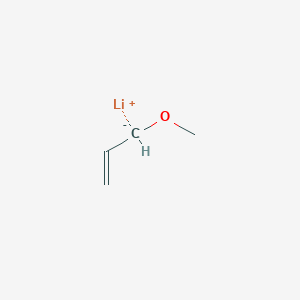
![2-[(2-Pentadecylphenoxy)methyl]oxirane](/img/structure/B14655676.png)
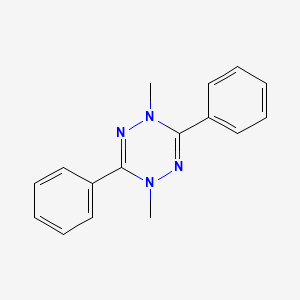
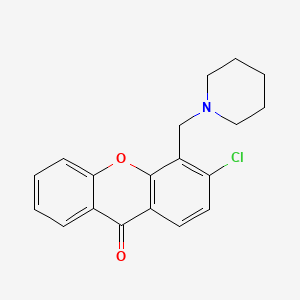
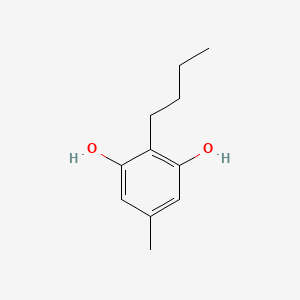
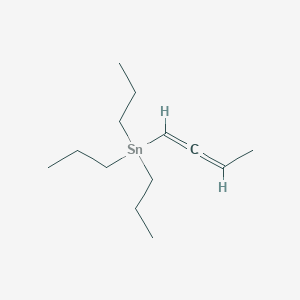
![Thiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-thiazolylidene)-1-propenyl]-](/img/structure/B14655702.png)
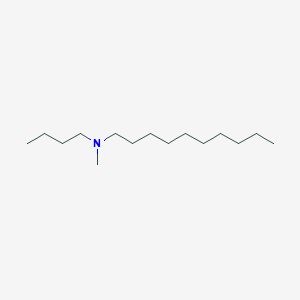
![1-(3,4-Dichlorophenyl)-2-[4-[3-(diethylaminomethyl)anilino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14655722.png)
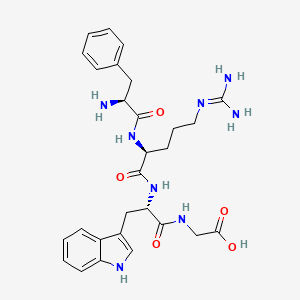
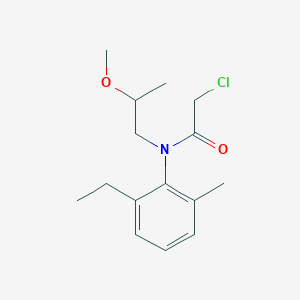

![N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium](/img/structure/B14655750.png)

